molecular formula C7H3I3O B1401578 3,4,5-Triiodobenzaldehyde CAS No. 1083181-39-8

3,4,5-Triiodobenzaldehyde

Cat. No.: B1401578
CAS No.: 1083181-39-8
M. Wt: 483.81 g/mol
InChI Key: HMOZUVUNDIAPAH-UHFFFAOYSA-N
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Description

3,4,5-Triiodobenzaldehyde is an organic compound with the molecular formula C7H3I3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by iodine atoms at the 3, 4, and 5 positions. This compound is known for its significant applications in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Triiodobenzaldehyde can be synthesized through several methods. One common approach involves the iodination of benzaldehyde using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Triiodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4,5-Triiodobenzaldehyde has extensive applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Triiodobenzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial in its role as a reagent in synthetic chemistry and biochemical assays .

Comparison with Similar Compounds

  • 2,3,5-Triiodobenzaldehyde
  • 2,4,6-Triiodobenzaldehyde
  • 3,5-Diiodobenzaldehyde

Comparison: 3,4,5-Triiodobenzaldehyde is unique due to the specific positioning of iodine atoms, which influences its reactivity and applications. Compared to 2,3,5-Triiodobenzaldehyde and 2,4,6-Triiodobenzaldehyde, the 3,4,5-isomer exhibits distinct chemical behavior, making it suitable for specific reactions and applications .

Properties

IUPAC Name

3,4,5-triiodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZUVUNDIAPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)I)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3I3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855636
Record name 3,4,5-Triiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-39-8
Record name 3,4,5-Triiodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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